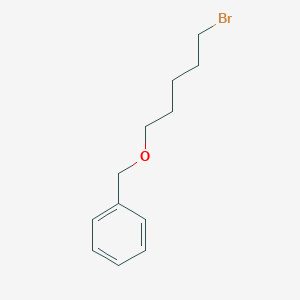

Benzyl 5-Bromoamyl Ether

概要

説明

Benzyl 5-Bromoamyl Ether is an organic compound with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . It is a colorless to almost colorless clear liquid at room temperature . This compound is primarily used in research settings, particularly in the synthesis of heterocyclic compounds containing a primary amino group .

準備方法

Synthetic Routes and Reaction Conditions: Benzyl 5-Bromoamyl Ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In the case of this compound, the reaction involves the use of benzyl alcohol and 5-bromopentyl bromide under appropriate conditions .

Industrial Production Methods: Industrial production of this compound often involves the bromination of benzylic compounds using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) followed by debromination with diethyl phosphite and N,N-diisopropylethylamine . This method ensures high yields and purity of the desired monobromide product.

化学反応の分析

Types of Reactions: Benzyl 5-Bromoamyl Ether undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The ether group can be oxidized under specific conditions to form corresponding carbonyl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Major Products Formed:

Substitution Reactions: Products include various substituted ethers depending on the nucleophile used.

Oxidation Reactions: Products include aldehydes or ketones depending on the specific oxidation conditions.

科学的研究の応用

Synthetic Organic Chemistry

Benzyl 5-Bromoamyl Ether serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in the development of new compounds.

- Cysteine-Alkylating Agent : One of the primary applications of this compound is its role as a cysteine-alkylating agent. By covalently modifying cysteine residues in proteins, researchers can investigate protein interactions, functions, and abundance using techniques like mass spectrometry . This property is particularly useful in proteomics and drug discovery.

- Synthesis of Derivatives : The compound can be used to synthesize a range of derivatives that may exhibit different biological activities. For example, it can be transformed into various benzyl ether derivatives that are utilized in medicinal chemistry .

Pharmaceutical Development

In pharmaceutical research, this compound is being explored for its potential therapeutic applications:

- Anticancer Research : Studies have indicated that derivatives of this compound can act as anticancer agents. For instance, compounds based on the 1-benzyl-5-bromoindolin-2-one scaffold have shown promising activity against cancer cells, demonstrating the potential for developing new anticancer drugs .

- Drug Design : The compound's ability to modify protein structures makes it a candidate for designing drugs targeting specific proteins involved in diseases. Its reactivity with cysteine residues allows for targeted modifications that can lead to improved drug efficacy and specificity .

Chemical Properties and Reactions

This compound exhibits moderate solubility in organic solvents, which is advantageous for various chemical reactions:

- Reactivity : The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions and other transformations typical of alkyl halides. This reactivity can be harnessed in synthetic pathways to create more complex structures .

- Protecting Group Applications : As a benzyl ether, it can serve as a protecting group for alcohols during multi-step syntheses. The benzyl group can be selectively removed under mild conditions, facilitating further functionalization of the molecule .

作用機序

The mechanism of action of Benzyl 5-Bromoamyl Ether involves its reactivity as an ether and a bromide. The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds. The ether group can undergo oxidation to form carbonyl compounds, which can further participate in various chemical reactions . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

類似化合物との比較

- Benzyl 5-Bromopentyl Ether

- Benzyloxypentyl Bromide

- (5-Bromopentyloxymethyl)benzene

Comparison: Benzyl 5-Bromoamyl Ether is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers higher reactivity and versatility in synthetic applications .

生物活性

Benzyl 5-Bromoamyl Ether (C12H17BrO) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C12H17BrO

- Molecular Weight : 260.17 g/mol

- CAS Number : 1014-93-3

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives related to this compound. One significant study assessed the anticancer activity of various indolin-2-one derivatives, including those based on the this compound scaffold, against breast (MCF-7) and lung (A-549) cancer cell lines.

In Vitro Studies

The in vitro anti-proliferative activity was measured using median growth inhibitory concentration (IC50) values. The findings are summarized in Table 1 below:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| 12c | A-549 | 27.65 ± 2.39 |

| 12d | A-549 | 13.92 ± 1.21 |

| Reference (Doxorubicin) | MCF-7 | Not specified |

The compounds derived from this compound demonstrated promising anticancer activity, particularly in inhibiting the proliferation of MCF-7 cells, with IC50 values indicating effective cytotoxicity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some studies suggest that these compounds may act through the following pathways:

- VEGFR-2 Inhibition : Certain derivatives have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

- Apoptotic Pathways : The impact on apoptotic markers such as caspase-3, caspase-9, Bax, and Bcl-2 indicates that these compounds may induce apoptosis in cancer cells.

- Cell Cycle Arrest : Research has indicated that these compounds can affect different phases of the cell cycle, potentially leading to growth inhibition in cancer cells.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound derivatives in preclinical models:

- Study on Indolin Derivatives : A study published in April 2023 reported on novel indolin derivatives based on this compound, demonstrating significant anticancer properties against both MCF-7 and A-549 cell lines .

- Toxicity Assessment : Another aspect of research focused on evaluating the cytotoxic effects on non-tumorigenic cells (MCF-10A), revealing that while the derivatives were effective against cancer cells, they exhibited modest cytotoxicity towards normal cells with IC50 values of approximately 90 µM .

- Molecular Docking Studies : Molecular docking simulations have been employed to understand the binding interactions between these compounds and their targets, providing insights into their potential as therapeutic agents .

特性

IUPAC Name |

5-bromopentoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUZJKJSYSSVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557562 | |

| Record name | {[(5-Bromopentyl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-93-3 | |

| Record name | {[(5-Bromopentyl)oxy]methyl}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 5-Bromoamyl Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。